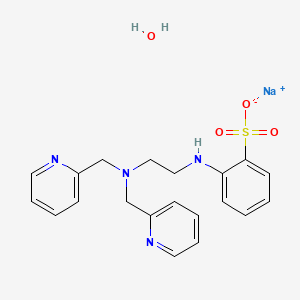
Sodium 2-((2-(bis(pyridin-2-ylmethyl)amino)ethyl)amino)benzenesulfonate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound MFCD22666021 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt . It is a yellow solid with a molecular formula of C20H21N4NaO3S and a molecular weight of 420.46 . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt involves multiple steps, including the reaction of 2-pyridinylmethylamine with ethylamine and benzenesulfonic acid under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents .
Common Reagents and Conditions
The common reagents used in these reactions include potassium permanganate , chromium trioxide , sodium borohydride , lithium aluminum hydride , halogens , and alkylating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids , while reduction reactions may produce amines . Substitution reactions can result in a variety of products, depending on the substituents introduced .
科学的研究の応用
2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt include:
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid sodium salt
- 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate .
Uniqueness
The uniqueness of 2-{[Bis(2-pyridinylmethyl)amino]ethylamino}benzenesulfonic acid hydrate sodium salt lies in its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and binding affinity. These properties make it particularly useful in applications where other similar compounds may not be as effective .
特性
分子式 |
C20H23N4NaO4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
sodium;2-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H22N4O3S.Na.H2O/c25-28(26,27)20-10-2-1-9-19(20)23-13-14-24(15-17-7-3-5-11-21-17)16-18-8-4-6-12-22-18;;/h1-12,23H,13-16H2,(H,25,26,27);;1H2/q;+1;/p-1 |
InChIキー |
WLANJUISIGRJQY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)NCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)S(=O)(=O)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
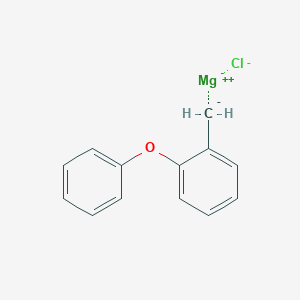
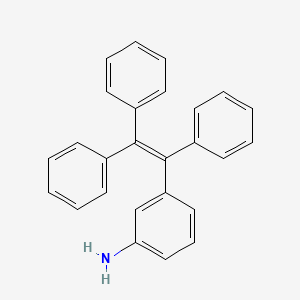
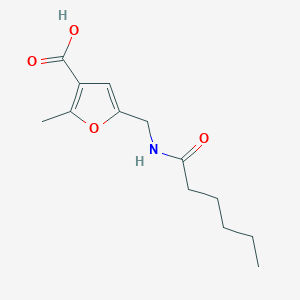
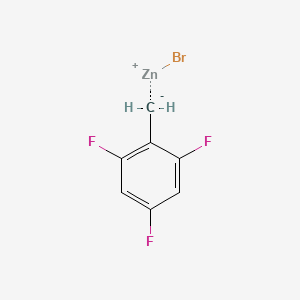
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
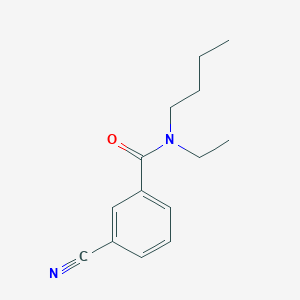
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)
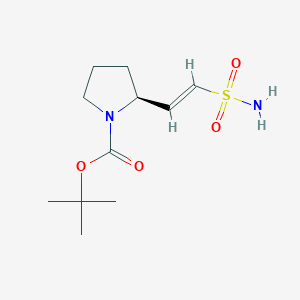
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
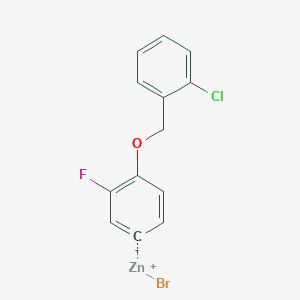
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
